molecular formula C22H20N2O2 B14959953 3-benzamido-N-ethyl-N-phenylbenzamide

3-benzamido-N-ethyl-N-phenylbenzamide

Cat. No.: B14959953
M. Wt: 344.4 g/mol
InChI Key: TYVZMJSBMMUNCQ-UHFFFAOYSA-N
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Description

3-benzamido-N-ethyl-N-phenylbenzamide is an organic compound with the molecular formula C22H20N2O2 It is a derivative of benzamide, characterized by the presence of benzoylamino, ethyl, and phenyl groups attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-ethyl-N-phenylbenzamide typically involves the reaction of benzoyl chloride with N-ethyl-N-phenylamine in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently reacts with benzamide to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactants: Benzoyl chloride, N-ethyl-N-phenylamine, and benzamide

    Catalysts: Pyridine or triethylamine

    Solvents: Industrial-grade dichloromethane or chloroform

    Purification: Crystallization or recrystallization from suitable solvents

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-ethyl-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in dry ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted benzamides

Scientific Research Applications

3-benzamido-N-ethyl-N-phenylbenzamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-benzamido-N-ethyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways

    Receptor Binding: Binding to specific receptors, leading to modulation of cellular signaling pathways

Comparison with Similar Compounds

3-benzamido-N-ethyl-N-phenylbenzamide can be compared with other benzamide derivatives, such as:

    N-phenylbenzamide: Lacks the ethyl and benzoylamino groups, resulting in different chemical properties and applications.

    N-ethylbenzamide: Lacks the phenyl and benzoylamino groups, leading to variations in reactivity and biological activity.

    3-benzamido-N-methyl-N-phenylbenzamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

3-benzamido-N-ethyl-N-phenylbenzamide

InChI

InChI=1S/C22H20N2O2/c1-2-24(20-14-7-4-8-15-20)22(26)18-12-9-13-19(16-18)23-21(25)17-10-5-3-6-11-17/h3-16H,2H2,1H3,(H,23,25)

InChI Key

TYVZMJSBMMUNCQ-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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